N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
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Overview
Description
2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of various functional groups, such as the benzoyl and ethoxyphenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with an amine, such as 2-ethoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethoxyphenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives with hydroxyl or alkyl groups.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it can inhibit the activity of certain kinases involved in cancer cell growth or modulate the expression of genes involved in immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide
- 2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-chlorophenyl)acetamide
- 2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-2-32-22-15-9-7-13-19(22)26-23(29)16-21-24(30)27-18-12-6-8-14-20(18)28(21)25(31)17-10-4-3-5-11-17/h3-15,21H,2,16H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
NIGYDINQSYWLPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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